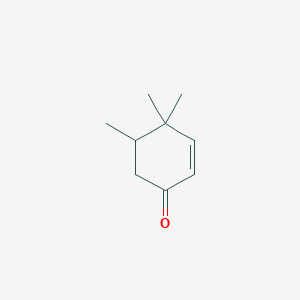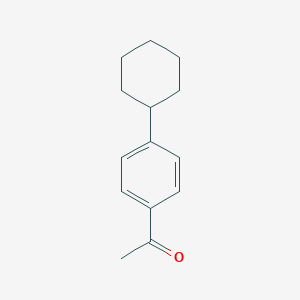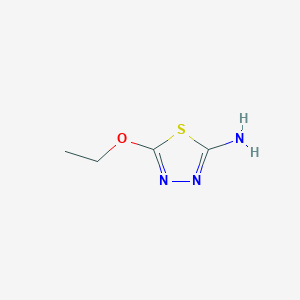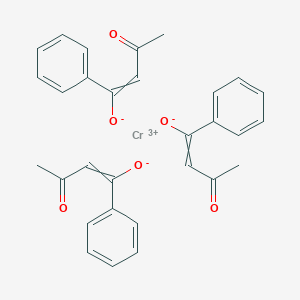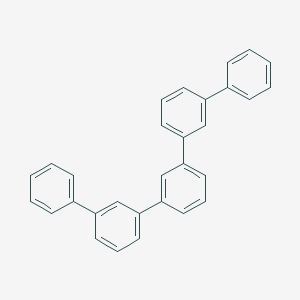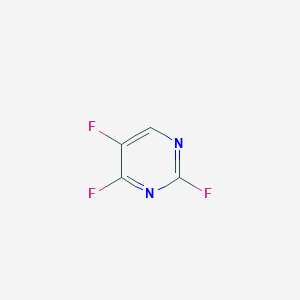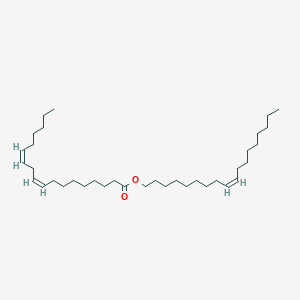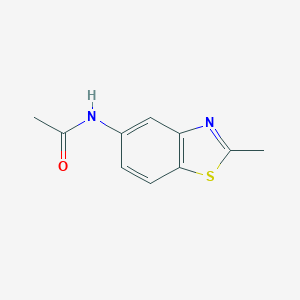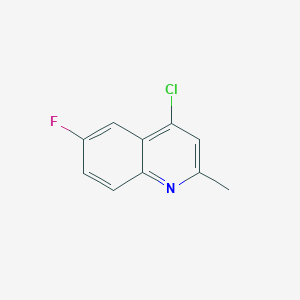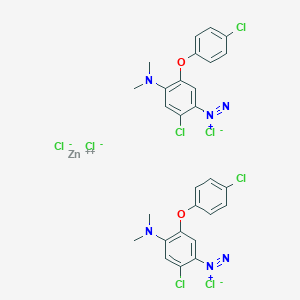
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMI-1 and is a bicyclic ketone with a molecular formula of C10H16O.
Mechanism Of Action
The mechanism of action of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is not fully understood. However, studies have shown that HMI-1 can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. Additionally, HMI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been shown to have a number of biochemical and physiological effects. Studies have shown that HMI-1 can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one in lab experiments is its potent anti-cancer properties. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using HMI-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for the study of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of HMI-1 and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for HMI-1 could lead to increased availability and lower costs, making it more accessible for research and potential clinical applications.
Synthesis Methods
The synthesis of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of HMI-1 is the Friedel-Crafts reaction. This reaction involves the reaction of 2-methylcyclopentanone with anhydrous aluminum chloride in the presence of toluene. The resulting product is then treated with sodium hydroxide to yield (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one.
Scientific Research Applications
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been studied extensively in the scientific community due to its potential applications in various fields. One of the most promising applications of HMI-1 is in the field of cancer research. Studies have shown that HMI-1 has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, HMI-1 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
17428-83-0 |
|---|---|
Product Name |
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one |
InChI |
InChI=1S/C10H16O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
WYKZJZRPDWKUBM-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@H]1CCC2=O |
SMILES |
CC12CCCCC1CCC2=O |
Canonical SMILES |
CC12CCCCC1CCC2=O |
synonyms |
1H-Inden-1-one, octahydro-7a-methyl-, trans- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



